molecular formula C13H17NO4 B115123 N-(Phenyloxycarbonyl)-L-valine methyl ester CAS No. 153441-77-1

N-(Phenyloxycarbonyl)-L-valine methyl ester

Cat. No.: B115123
CAS No.: 153441-77-1
M. Wt: 251.28 g/mol
InChI Key: HVZNBHBPOHUKAF-NSHDSACASA-N
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Description

N-(Phenyloxycarbonyl)-L-valine methyl ester is a synthetic amino acid derivative featuring an L-valine backbone modified with a phenyloxycarbonyl (PhOC(O)-) protective group at the amine terminus and a methyl ester at the carboxyl terminus. This compound is primarily utilized as an intermediate in peptide synthesis and pharmaceutical chemistry. Its structure enables selective deprotection under specific conditions, making it valuable for constructing complex molecules .

Properties

IUPAC Name

methyl (2S)-3-methyl-2-(phenoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H17NO4/c1-9(2)11(12(15)17-3)14-13(16)18-10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,14,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZNBHBPOHUKAF-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60934751
Record name Methyl N-[hydroxy(phenoxy)methylidene]valinate
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Molecular Weight

251.28 g/mol
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CAS No.

153441-77-1
Record name N-(Phenoxycarbonyl)-L-valine methyl ester
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Record name N-(Phenyloxycarbonyl)-L-valine methyl ester
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Record name Methyl N-[hydroxy(phenoxy)methylidene]valinate
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Record name Methyl N-(phenoxycarbonyl)-L-valinate
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Record name N-(PHENOXYCARBONYL)-L-VALINE METHYL ESTER
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Record name N-(PHENYLOXYCARBONYL)-L-VALINE METHYL ESTER
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Preparation Methods

Introduction of the Phenyloxycarbonyl Group

The L-valine methyl ester hydrochloride is subsequently reacted with phenyl chloroformate to install the phenyloxycarbonyl (PhOC(O)-) protective group.

Reaction Protocol :

  • Base Selection : Potassium carbonate (K₂CO₃) or 4-methylmorpholine in dichloromethane or ether.

  • Temperature : 0–5°C during reagent addition to minimize racemization.

  • Workup : Neutralization with dilute HCl, followed by extraction and solvent evaporation.

Yield Optimization :

  • Stoichiometry : Excess phenyl chloroformate (1.2 equivalents) ensures complete substitution.

  • Anhydrous Conditions : Molecular sieves (4Å) prevent hydrolysis of the methyl ester.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial protocols leverage continuous flow reactors to enhance mixing efficiency and temperature control. Key advantages include:

  • Reduced Reaction Time : 2–3 hours vs. 8–12 hours in batch processes.

  • Improved Yield : 85–90% purity post-crystallization.

Table 1: Comparative Analysis of Batch vs. Flow Reactor Performance

ParameterBatch ProcessFlow Reactor
Reaction Time (h)8–122–3
Yield (%)60–6585–90
Purity (HPLC, %)95–9899–99.5
Energy Consumption (kW)12–155–7

Impurity Profiling and Mitigation

Common impurities include:

  • Dimeric Byproduct (Via) : Formed via Michael addition during condensation. Mitigated by acid-base treatment (0.1M HCl followed by 5% NaHCO₃ wash).

  • Alkene Contaminant (Vila) : Generated from β-elimination during n-valeroylation. Controlled by maintaining reaction temperatures below 25°C.

Analytical Validation and Quality Control

Chromatographic Methods

  • Reverse-Phase HPLC : C18 column (acetonitrile/water gradient); retention time = 6.8 min.

  • TLC : Silica gel with ethyl acetate/hexane (3:7); Rf = 0.65.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃) : δ 7.2–7.5 ppm (phenyl protons), δ 3.6 ppm (methyl ester), δ 1.0 ppm (valine isopropyl).

  • IR (cm⁻¹) : 1744 (C=O ester), 1680 (N–C=O urethane).

Table 2: Key Spectroscopic Data

TechniqueCharacteristic SignalReference
¹H NMRδ 3.6 (s, 3H, COOCH₃)
¹³C NMRδ 170.2 (COOCH₃)
IR1680 (N–C=O stretch)

Scalability and Economic Considerations

Cost Analysis of Raw Materials

  • L-Valine : $120–150/kg (pharmaceutical grade).

  • Phenyl Chloroformate : $200–220/kg.

  • Solvent Recovery : Methanol recycling reduces costs by 40%.

Environmental Impact

  • Waste Streams : SOCl₂ hydrolysis generates HCl and SO₂, necessitating scrubbers.

  • Green Chemistry Alternatives : Substituting SOCl₂ with trimethylsilyl chloride (TMSCl) reduces toxicity but increases cost by 30%.

Recent Methodological Innovations

Enzymatic Esterification

Lipase-catalyzed esterification (e.g., Candida antarctica Lipase B) achieves 75% yield under mild conditions (pH 7.0, 30°C).

Microwave-Assisted Synthesis

Microwave irradiation (100W, 80°C) reduces reaction time to 15 minutes with comparable yields (82%) .

Chemical Reactions Analysis

Types of Reactions

N-(Phenyloxycarbonyl)-L-valine methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are used, with reagents like hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Hydrolysis: L-valine and methanol.

    Reduction: L-valine methyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Phenyloxycarbonyl)-L-valine methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Serves as a precursor for the synthesis of peptides and proteins.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Phenyloxycarbonyl)-L-valine methyl ester involves its interaction with specific molecular targets. The phenyloxycarbonyl group can act as a protecting group for the amino functionality of L-valine, allowing selective reactions to occur at other sites. This selective reactivity is crucial in peptide synthesis and other applications where precise control over chemical transformations is required.

Comparison with Similar Compounds

Critical Analysis of Divergences

  • Reactivity: The nitro group in 4-nitrophenoxy derivatives accelerates reactions but may complicate purification due to byproducts .
  • Biological Specificity: Fluorinated or aromatic substituents (e.g., FUB-AMB) introduce psychoactivity, whereas phenolic groups (e.g., 4-hydroxyphenyl) favor antifungal roles .
  • Chirality : D-isomers (e.g., N-Benzyl-D-valine methyl ester) are less common in therapeutics due to metabolic incompatibility .

Biological Activity

N-(Phenyloxycarbonyl)-L-valine methyl ester, a derivative of L-valine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its carbamate structure, which influences its biological activity. The presence of the phenyloxycarbonyl group enhances lipophilicity and stability, making it a suitable candidate for drug development.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that carbamate derivatives can inhibit enzymes such as cyclooxygenase (COX), which is crucial in inflammatory processes. For instance, related compounds have demonstrated IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
  • Modulation of Protein Interactions : The compound may interact with specific protein targets, altering their activity. Molecular docking studies suggest that the phenyloxycarbonyl group facilitates strong hydrogen bonding interactions with active site residues in target proteins .

In Vitro Studies

Research has indicated that this compound exhibits significant anti-inflammatory activity. For example, a study reported that related compounds showed IC50 values ranging from 6.71 µM to 41.59 µM against COX-2, highlighting their potential as anti-inflammatory agents .

Pharmacokinetics and Toxicity

ADME Properties : The pharmacokinetic profile of this compound suggests good oral bioavailability and the ability to cross the blood-brain barrier (BBB). Predictions indicate low potential for P-glycoprotein (P-gp) substrate characteristics, reducing the risk of drug resistance .

Toxicity Predictions : Computational studies have assessed the toxicity profiles of similar compounds. While some derivatives were predicted to inhibit CYP450 enzymes, indicating potential for drug-drug interactions, others demonstrated favorable safety profiles with no significant toxic effects anticipated .

Case Studies

  • Anti-Inflammatory Activity : A series of phenylindolizine compounds related to this compound were evaluated for COX-2 inhibition. Compound 4e emerged as a potent inhibitor with an IC50 value comparable to indomethacin, suggesting that modifications in the structure can enhance biological activity .
  • Enzyme Prodrug Therapy : Research on antibody-directed enzyme prodrug therapy (ADEPT) has highlighted carbamate derivatives as promising candidates in targeted cancer therapies. The ability to selectively activate prodrugs at tumor sites could improve therapeutic outcomes while minimizing systemic toxicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(Phenyloxycarbonyl)-L-valine methyl ester, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via stepwise protection of L-valine methyl ester. A common approach involves reacting L-valine methyl ester hydrochloride with phenyloxycarbonyl chloride (or chloroformate derivatives) in the presence of a base (e.g., K₂CO₃ or 4-methylmorpholine) in dichloromethane or ether. Optimal yields (~70–80%) are achieved under anhydrous conditions with rigorous pH control (pH 8–9) to prevent hydrolysis of the methyl ester . Side reactions, such as over-substitution or racemization, are minimized by maintaining low temperatures (0–5°C) during reagent addition .

Q. How can researchers verify the purity and stereochemical integrity of This compound post-synthesis?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) or silica gel TLC (eluent: ethyl acetate/hexane, 3:7) to assess purity .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm the presence of characteristic signals: methyl ester (~δ 3.6 ppm singlet in ¹H NMR; δ 170–175 ppm for carbonyl in ¹³C NMR) and phenyloxycarbonyl aromatic protons (δ 7.2–7.5 ppm multiplet) .
  • IR : Look for ester carbonyl (C=O) stretch at ~1744 cm⁻¹ and urethane (N–C=O) at ~1680 cm⁻¹ .
  • Optical Rotation : Measure specific rotation ([α]D) in chloroform (e.g., +6° for enantiopure L-form) to confirm chiral integrity .

Q. What are the primary applications of This compound in peptide chemistry?

  • Methodological Answer : The phenyloxycarbonyl (Phoc) group serves as a temporary protecting group for the α-amino group of valine, enabling selective deprotection under mild acidic conditions (e.g., 30% TFA in DCM) while leaving the methyl ester intact. This is critical in solid-phase peptide synthesis (SPPS) for constructing valine-rich sequences, such as antiviral peptides or β-sheet motifs . The methyl ester further stabilizes the C-terminus against premature hydrolysis during coupling reactions .

Advanced Research Questions

Q. How does This compound function as a chiral building block in asymmetric catalysis?

  • Methodological Answer : The compound’s rigid chiral center and ester functionality make it a precursor for chiral ligands. For example, platinum-based supramolecular architectures are synthesized by coupling Phoc-protected valine esters with platinum(II) complexes (e.g., cis/trans-dichlorobis(phosphine)Pt(II)). These ligands induce chirality in catalytic asymmetric Henry reactions, achieving enantiomeric excess (ee) >90% for β-nitroalcohols. Key parameters include solvent polarity (THF preferred) and ligand-to-metal stoichiometry (2:1) .

Q. What challenges arise when using This compound in synthesizing protease inhibitors like Ritonavir?

  • Methodological Answer : In Ritonavir synthesis, the compound is a key intermediate for coupling with thiazole-containing amines. Challenges include:

  • Chemoselectivity : Competing acylation at the valine β-carbon must be suppressed by using DMAP as a catalyst in THF .
  • Racemization : Elevated temperatures (>40°C) during ester hydrolysis (e.g., LiOH/dioxane) risk epimerization. Mitigation involves low-temperature saponification (0–10°C) and monitoring via chiral HPLC .
  • Impurity Control : Trace sulfonate esters (from incomplete oxidation) require purification via flash chromatography (silica gel, ethyl acetate/hexane) .

Q. How can researchers resolve discrepancies in reported melting points and optical rotations for This compound?

  • Methodological Answer : Discrepancies (e.g., mp 59–60°C vs. 122–123°C) often stem from polymorphic forms or residual solvents. To standardize:

  • Recrystallization : Use benzene/light petroleum (1:2) to isolate the pure α-polymorph (mp 122–123°C) .
  • Solvent Removal : Dry under high vacuum (<0.1 mmHg) for 48 hours to eliminate traces of dichloromethane, which depress melting points .
  • Optical Purity : Verify via polarimetry in methanol ([α]D = -22°, c = 1) and compare with literature values for enantiopure standards .

Q. What strategies improve the stability of This compound during long-term storage?

  • Methodological Answer :

  • Packaging : Store under argon in amber glass vials at -20°C to prevent photodegradation and hydrolysis .
  • Stabilizers : Add 1% w/w molecular sieves (3Å) to adsorb moisture. Avoid desiccants like silica gel, which may catalyze ester decomposition .
  • Quality Monitoring : Conduct quarterly HPLC-UV analyses (λ = 254 nm) to detect hydrolyzed byproducts (e.g., free valine or phenyl carbonate) .

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